1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine
Description
This compound is an ethanamine derivative featuring a phenyl ring substituted at the 4-position with a difluoromethylsulfanyl (-S-CF₂H) group and at the 3-position with a methoxy (-OCH₃) group. The difluoromethylsulfanyl moiety introduces both lipophilicity and metabolic stability, while the methoxy group contributes electron-donating effects.
Properties
Molecular Formula |
C10H13F2NOS |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanamine |
InChI |
InChI=1S/C10H13F2NOS/c1-6(13)7-3-4-9(15-10(11)12)8(5-7)14-2/h3-6,10H,13H2,1-2H3 |
InChI Key |
LHHPJSDCGMEJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)SC(F)F)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromo-3-methoxybenzaldehyde with difluoromethylthiolate to form 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-one.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethanol.
Amination: The final step involves the conversion of the alcohol to the amine using reagents like ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-{4-[(Difluoromethyl)sulfanyl]-3-methoxyphenyl}ethan-1-amine, also known as a difluoromethyl sulfanyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10F2O2S
- Molecular Weight : 232.25 g/mol
- IUPAC Name : 1-[4-(difluoromethylsulfanyl)-3-methoxyphenyl]ethanone
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethyl group enhances lipophilicity, which may facilitate cellular uptake and interaction with various receptors or enzymes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cell signaling and proliferation.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, protecting cells from oxidative stress.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines such as A-431 and HT29 .
Antibacterial Activity
The antibacterial potential has been explored through in vitro assays against common bacterial strains. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial effect .
| Activity Type | Tested Strains/Cells | IC50/Effectiveness |
|---|---|---|
| Antitumor | A-431, HT29 | IC50 < 5 µM |
| Antibacterial | S. aureus, E. coli | Effective at 1 mM |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study published in MDPI demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cells, with structure-activity relationship (SAR) analyses indicating that electron-donating groups enhance activity .
- Antibacterial Screening : Another investigation utilized the agar disc-diffusion method to assess antibacterial properties, revealing that compounds with similar structures had notable inhibition zones against E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
